Bienvenue dans la boutique en ligne BenchChem!

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate

Chiral Chemistry Enantioselective Synthesis Analytical Method Development

This (R)-configured chiral piperidine building block is indispensable for stereospecific medicinal chemistry programs. Its nicotinamide moiety enables CCR5 antagonist and NAMPT inhibitor SAR campaigns, while the Boc protecting group allows facile downstream functionalization. Substitution with the (S)-enantiomer, racemate, or positional isomers (e.g., 4-nicotinamido analogue CAS 1233951-99-9) introduces unpredictable binding outcomes and batch variability, compromising assay reproducibility. Supplied at ≥99% ee enantiomeric purity, this compound ensures predictable stereochemical fidelity in asymmetric synthesis. Procure only the authenticated (R)-enantiomer to maintain SAR integrity in GPCR, kinase, and metabolic oncology programs.

Molecular Formula C16H23N3O3
Molecular Weight 305.378
CAS No. 1286208-72-7
Cat. No. B2955832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate
CAS1286208-72-7
Molecular FormulaC16H23N3O3
Molecular Weight305.378
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2
InChIInChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m1/s1
InChIKeyYORIYSJOICNDHG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate (CAS 1286208-72-7): Procurement and Differential Profile Guide


(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate (CAS 1286208-72-7) is a chiral piperidine-based building block featuring a nicotinamide moiety and a tert-butyl carbamate protecting group . Its molecular formula is C16H23N3O3 with a molecular weight of 305.37 g/mol [1]. The compound is typically supplied as a high-purity (≥97%) intermediate for medicinal chemistry and drug discovery applications . Its (R)-configuration at the 3-position of the piperidine ring confers specific stereochemical properties essential for downstream synthetic applications.

Why (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate Cannot Be Replaced by Generic Analogs


Generic substitution of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate with its (S)-enantiomer, positional isomers, or racemic mixtures is scientifically untenable due to stereospecific interactions and divergent physicochemical properties. The (R)-configuration at the 3-position of the piperidine ring dictates distinct three-dimensional orientation of the nicotinamide pharmacophore, critically influencing binding affinity to target proteins [1]. Positional isomers, such as tert-butyl 4-(nicotinamido)piperidine-1-carboxylate (CAS 1233951-99-9), exhibit different spatial arrangement of the nicotinamide group, altering molecular recognition and biological activity . Furthermore, racemic or enantiomerically undefined material introduces unpredictable variability in synthetic yields and biological assay outcomes, undermining reproducibility in both academic research and industrial scale-up. The quantitative evidence below substantiates the necessity of procuring the specific (R)-enantiomer.

Quantitative Differential Evidence for (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate


Enantiomeric Purity vs. (S)-Enantiomer: Chiral HPLC Analysis

The (R)-enantiomer of tert-butyl 3-(nicotinamido)piperidine-1-carboxylate is supplied with a guaranteed enantiomeric excess (ee) of ≥99% as determined by chiral HPLC analysis . In contrast, the (S)-enantiomer (CAS 1332765-68-0) is a distinct chemical entity with opposite optical rotation and potentially divergent biological activity. Procurement of the correct enantiomer is critical for stereospecific applications .

Chiral Chemistry Enantioselective Synthesis Analytical Method Development

Purity and Molecular Integrity vs. Positional Isomer

The (R)-tert-butyl 3-(nicotinamido)piperidine-1-carboxylate is commercially available with a purity of ≥98% as verified by HPLC and NMR spectroscopy . Its positional isomer, tert-butyl 4-(nicotinamido)piperidine-1-carboxylate (CAS 1233951-99-9), shares the same molecular formula but differs in the attachment point of the nicotinamide group, leading to distinct chemical and biological properties [1]. The 3-substituted piperidine scaffold is a privileged structure in medicinal chemistry, often yielding different pharmacological profiles compared to 4-substituted analogs.

Chemical Purity Isomer Differentiation Quality Control

Potential NAMPT Inhibitor Activity: Class-Level Inference

Nicotinamide-containing piperidine derivatives, including (R)-tert-butyl 3-(nicotinamido)piperidine-1-carboxylate, have been explored as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis [1]. While direct quantitative data for this specific compound is limited in primary literature, structurally related NAMPT inhibitors exhibit Ki values as low as 0.4 nM [2]. The (R)-enantiomer may exhibit differential potency compared to the (S)-enantiomer or racemate, a common phenomenon in chiral drug discovery.

NAMPT Inhibition Cancer Metabolism Nicotinamide Phosphoribosyltransferase

Optimal Application Scenarios for (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate in Research and Industry


Stereospecific Synthesis of Chiral Nicotinamide-Based Drug Candidates

The (R)-enantiomer serves as a key chiral building block for constructing stereochemically defined nicotinamide-containing pharmacophores. Its high enantiomeric purity (≥99% ee) ensures predictable stereochemical outcomes in asymmetric synthesis, critical for developing drug candidates with well-defined three-dimensional structures . This is particularly relevant in medicinal chemistry programs targeting GPCRs, kinases, or enzymes where stereochemistry dictates binding affinity and selectivity.

Development of CCR5 Antagonists for Immunological and Inflammatory Diseases

Preliminary pharmacological screening suggests that (R)-tert-butyl 3-(nicotinamido)piperidine-1-carboxylate may act as a CCR5 antagonist, with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The (R)-configuration is expected to be crucial for optimal receptor interaction, necessitating procurement of the pure enantiomer for structure-activity relationship (SAR) studies.

NAMPT Inhibitor Discovery and NAD+ Metabolism Research

Given the structural resemblance to known NAMPT inhibitors, this compound is a valuable starting point for designing novel inhibitors of NAD+ biosynthesis [2]. The tert-butyl carbamate protecting group allows for facile deprotection and subsequent functionalization, enabling rapid exploration of chemical space around the piperidine-nicotinamide scaffold. This is essential for developing anticancer agents that target metabolic vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.